molecular formula C18H17Cl3N4O3S B15044528 3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide

3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B15044528
M. Wt: 475.8 g/mol
InChI Key: TYBXMWREHWPMCV-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a nitro group at the 3-position and a complex trichloroethyl-carbamothioyl-aryl moiety. Its structural complexity arises from the presence of electron-withdrawing groups (nitro, trichloroethyl) and the carbamothioyl linkage, which may enhance binding to biological targets such as FtsZ or DprE1 enzymes, as suggested by docking studies .

Properties

Molecular Formula

C18H17Cl3N4O3S

Molecular Weight

475.8 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C18H17Cl3N4O3S/c1-10-6-7-11(2)14(8-10)22-17(29)24-16(18(19,20)21)23-15(26)12-4-3-5-13(9-12)25(27)28/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,29)

InChI Key

TYBXMWREHWPMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, including nitration, chlorination, and thiourea formation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The trichloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the trichloro group.

Scientific Research Applications

3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trichloro and carbamothioyl groups can interact with various enzymes and proteins, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Analogues :

3-Nitro-N-[(1R)-1-Phenylethyl]-5-(Trifluoromethyl)Benzamide ():

  • Shares the nitro-substituted benzamide backbone but replaces the trichloroethyl-carbamothioyl group with a phenylethyl-trifluoromethyl moiety.
  • The trifluoromethyl group enhances lipophilicity, whereas the nitro group in both compounds may facilitate hydrogen bonding in enzyme active sites .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ():

  • Simpler structure with a methylbenzamide core and a hydroxy-dimethylethyl group.
  • Lacks electron-withdrawing substituents but includes an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H functionalization .

Substituents like phenylacetyl groups may alter solubility and binding kinetics .

Comparative Table :
Feature Target Compound 3-Nitro-N-[(1R)-1-Phenylethyl]-5-(Trifluoromethyl)Benzamide N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Core Structure Benzamide Benzamide Benzamide
Key Substituents 3-Nitro, Trichloroethyl-carbamothioyl 3-Nitro, 5-Trifluoromethyl, Phenylethyl 3-Methyl, Hydroxy-dimethylethyl
Electronic Effects Strong electron-withdrawing Moderate electron-withdrawing (CF₃) Electron-donating (methyl)
Potential Applications Enzyme inhibition (DprE1/PanK) Enzyme inhibition Catalysis (C–H functionalization)
Synthesis Route Likely multi-step amidation Not specified 3-Methylbenzoyl chloride + amino alcohol

Spectroscopic and Computational Comparisons

Spectroscopic Data :
  • NMR :

    • The target compound’s trichloroethyl and carbamothioyl groups would produce distinct δ values (e.g., deshielded aromatic protons near nitro groups, δ ~7.5–8.2 ppm ).
    • In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide shows peaks at δ 3.4 ppm (CH₂) and 4.3 ppm (NH₂), reflecting its aliphatic and amine groups .
  • IR :

    • The carbonyl stretch (C=O) in benzamides typically appears at ~1650–1700 cm⁻¹. Electron-withdrawing groups (nitro, CF₃) may shift this peak higher compared to methyl or hydroxy analogues .
Docking Studies :
  • AutoDock Vina and UCSF Chimera are widely used for predicting binding modes.
  • The target compound’s trichloroethyl group may enhance hydrophobic interactions in enzyme pockets (e.g., DprE1), while the nitro group could form hydrogen bonds with catalytic residues .
  • Compared to 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide, the target’s carbamothioyl linkage might offer improved conformational flexibility for target engagement.

Biological Activity

3-Nitro-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide (CAS No. 302821-10-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H17Cl3N4O3S
  • Molecular Weight : 475.784 g/mol
  • Structural Features : The compound contains a nitro group, a trichloroethyl moiety, and a thioamide functional group, which are pivotal in its biological interactions.

Anticancer Activity

Studies on benzamide derivatives have demonstrated their ability to inhibit cancer cell proliferation. For example, certain benzamide compounds have been linked to the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis crucial for cancer cell growth. This inhibition leads to reduced cellular NADPH levels, destabilizing DHFR and ultimately inhibiting tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key metabolic enzymes.
  • Cell Cycle Arrest : Some studies suggest that benzamide derivatives can induce cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups often increase ROS levels in cells, leading to oxidative stress and apoptosis.

Case Studies

StudyFindings
Benzamide Derivatives in Cancer Research A study found that specific benzamide derivatives inhibited RET kinase activity in cancer cells, showing moderate to high potency .
Antimicrobial Activity of Nitro Compounds Research on related nitro compounds indicated substantial antibacterial effects against Staphylococcus aureus and E. coli, suggesting similar potential for this compound .
Mechanistic Insights into DHFR Inhibition A study demonstrated that benzamide riboside reduced cellular NADP and NADPH levels by inhibiting NADK, leading to DHFR destabilization and subsequent cell death .

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